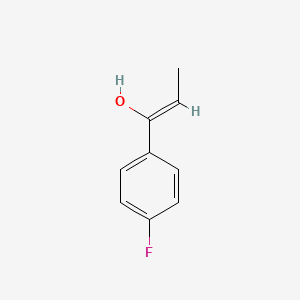
(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-1-(4-Fluorophenyl)-1-propen-1-ol: is an organic compound characterized by the presence of a fluorophenyl group attached to a propen-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol typically involves the reaction of 4-fluorobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, followed by isomerization to yield the desired (1Z)-isomer.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-Fluorobenzaldehyde, 4-Fluorobenzoic acid.
Reduction: 1-(4-Fluorophenyl)-1-propanol.
Substitution: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry: (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of various biomolecules. It serves as a model compound for investigating the interactions between fluorinated organic molecules and biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Fluorine atoms can significantly alter the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug development.
Industry: In the materials science industry, this compound is used in the synthesis of fluorinated polymers and other advanced materials. These materials exhibit unique properties such as increased thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also participate in various metabolic pathways, undergoing biotransformation to form active metabolites.
Comparaison Avec Des Composés Similaires
(1Z)-1-(4-Chlorophenyl)-1-propen-1-ol: Similar structure but with a chlorine atom instead of fluorine.
(1Z)-1-(4-Bromophenyl)-1-propen-1-ol: Similar structure but with a bromine atom instead of fluorine.
(1Z)-1-(4-Methylphenyl)-1-propen-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in (1Z)-1-(4-Fluorophenyl)-1-propen-1-ol imparts unique properties such as increased electronegativity and chemical stability. These properties can enhance the compound’s reactivity and biological activity compared to its analogs with different substituents.
Propriétés
Formule moléculaire |
C9H9FO |
|---|---|
Poids moléculaire |
152.16 g/mol |
Nom IUPAC |
(Z)-1-(4-fluorophenyl)prop-1-en-1-ol |
InChI |
InChI=1S/C9H9FO/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,11H,1H3/b9-2- |
Clé InChI |
GDGVMGGZOJTNRI-MBXJOHMKSA-N |
SMILES isomérique |
C/C=C(/C1=CC=C(C=C1)F)\O |
SMILES canonique |
CC=C(C1=CC=C(C=C1)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 4,5-dichloro-2-iodo-3-(5-pyrimidinyl)-](/img/structure/B12524798.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B12524819.png)
![Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12524824.png)

![2,6-Bis(4-methoxyphenyl)bicyclo[3.3.1]nonane-2,6-diol](/img/structure/B12524827.png)

![1,3-Bis[(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]propan-2-ol](/img/structure/B12524835.png)
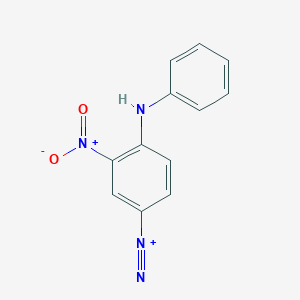
![2-[(Benzenesulfonyl)methyl]-1,3-difluorobenzene](/img/structure/B12524842.png)
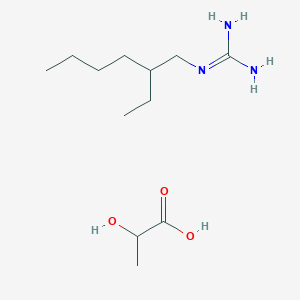
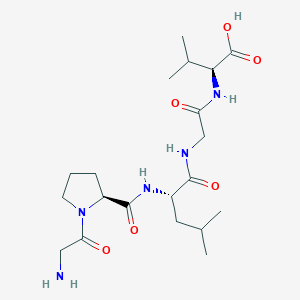
![1-(4-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12524854.png)
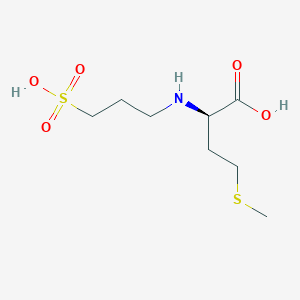
![4,4'-[(2,5-Dimethoxy-1,4-phenylene)di(ethyne-2,1-diyl)]di(benzene-1-thiol)](/img/structure/B12524863.png)
